molecular formula C22H25FN2O2 B5570230 N-{(3S*,4R*)-1-[(2'-fluoro-2-biphenylyl)carbonyl]-4-isopropyl-3-pyrrolidinyl}acetamide

N-{(3S*,4R*)-1-[(2'-fluoro-2-biphenylyl)carbonyl]-4-isopropyl-3-pyrrolidinyl}acetamide

Cat. No.: B5570230
M. Wt: 368.4 g/mol
InChI Key: JEPILFITLCONST-PZJWPPBQSA-N
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Description

N-{(3S*,4R*)-1-[(2'-fluoro-2-biphenylyl)carbonyl]-4-isopropyl-3-pyrrolidinyl}acetamide is a useful research compound. Its molecular formula is C22H25FN2O2 and its molecular weight is 368.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 368.19000621 g/mol and the complexity rating of the compound is 538. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity and Molecular Docking

  • Synthesis and Anticancer Potential : A compound closely related to N-{(3S*,4R*)-1-[(2'-fluoro-2-biphenylyl)carbonyl]-4-isopropyl-3-pyrrolidinyl}acetamide was synthesized and its structure confirmed through spectroscopic techniques. The molecule showed promising anticancer activity through in silico modeling, targeting the VEGFr receptor, indicating its potential in cancer treatment research (Sharma et al., 2018).

Chemical Synthesis and Reactivity

  • Nucleophilic Aromatic Substitution : Research on the rearrangement of 4-amino-3-halo-pyridines by nucleophilic aromatic substitution yielded pyridin-4-yl α-substituted acetamide products. This study provides insights into chemical reactivity and potential synthetic applications for compounds including this compound (Getlik et al., 2013).

Material Science and Corrosion Inhibition

  • Corrosion Inhibitors : A study on the synthesis and evaluation of new long alkyl side chain acetamide derivatives, including isoxazolidine and isoxazoline, as corrosion inhibitors, highlights the chemical's potential in protecting materials from corrosive environments. This research could inform the development of coatings or treatments to enhance the durability of metals (Yıldırım & Çetin, 2008).

Fluorescent Sensors and Imaging Agents

  • Selective Chemosensors : A pyrrolidine constrained bipyridyl-dansyl conjugate synthesized through click chemistry demonstrated selective ratiometric and colorimetric sensing for Al3+. This work suggests potential applications of this compound analogs in developing new fluorescent sensors for metal ions (Maity & Govindaraju, 2010).

Kinase Inhibitors and Antiallergic Agents

  • Src Kinase Inhibition : Thiazolyl N-benzyl-substituted acetamide derivatives were synthesized and evaluated for their Src kinase inhibitory and anticancer activities, indicating the versatility of acetamide derivatives, including this compound, in therapeutic research (Fallah-Tafti et al., 2011).

Safety and Hazards

The safety and hazards associated with a specific compound depend on its structure and properties. Without specific information on your compound, it’s difficult to provide accurate safety and hazard information .

Future Directions

The field of organofluorine chemistry is continually evolving, with new synthetic methods and applications being developed . The use of pyridine N-oxides for the preparation of fluoropyridines is a recent advancement that could pave the way for the synthesis of important structures in pharmaceuticals and radiopharmaceuticals .

Properties

IUPAC Name

N-[(3S,4R)-1-[2-(2-fluorophenyl)benzoyl]-4-propan-2-ylpyrrolidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25FN2O2/c1-14(2)19-12-25(13-21(19)24-15(3)26)22(27)18-10-5-4-8-16(18)17-9-6-7-11-20(17)23/h4-11,14,19,21H,12-13H2,1-3H3,(H,24,26)/t19-,21+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEPILFITLCONST-PZJWPPBQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CN(CC1NC(=O)C)C(=O)C2=CC=CC=C2C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]1CN(C[C@H]1NC(=O)C)C(=O)C2=CC=CC=C2C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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